molecular formula C26H24ClN3O2 B11416627 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11416627
M. Wt: 445.9 g/mol
InChI Key: SJOKQTHOJKOQMB-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzimidazole core, followed by the introduction of the pyrrolidinone ring and the chlorophenyl group. Common reagents used in these reactions include phenoxypropyl bromide, 2-chlorobenzoyl chloride, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .

Chemical Reactions Analysis

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H24ClN3O2

Molecular Weight

445.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C26H24ClN3O2/c27-21-11-4-6-13-23(21)30-18-19(17-25(30)31)26-28-22-12-5-7-14-24(22)29(26)15-8-16-32-20-9-2-1-3-10-20/h1-7,9-14,19H,8,15-18H2

InChI Key

SJOKQTHOJKOQMB-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2Cl)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5

Origin of Product

United States

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